Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate
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Overview
Description
Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate is an organic compound with the molecular formula C16H23BrN2O4 It is a derivative of phenylene with two tert-butyl carbamate groups and a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate typically involves the reaction of 5-bromo-1,3-phenylenediamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted phenylene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl (4-bromo-1,2-phenylene)dicarbamate
- Di-tert-butyl (4-bromo-1,3-phenylene)dicarbamate
- Di-tert-butyl (4-bromo-1,4-phenylene)dicarbamate
Uniqueness
Di-tert-butyl (5-bromo-1,3-phenylene)dicarbamate is unique due to the position of the bromine atom and the tert-butyl carbamate groups on the phenyl ring. This specific arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-7-10(17)8-12(9-11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHBTJQHIQWEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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